molecular formula C12H7NO3 B8798574 1-Nitrodibenzofuran CAS No. 87812-99-5

1-Nitrodibenzofuran

Cat. No.: B8798574
CAS No.: 87812-99-5
M. Wt: 213.19 g/mol
InChI Key: AMKYSWHDHALJOT-UHFFFAOYSA-N
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Description

1-Nitrodibenzofuran is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

87812-99-5

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

1-nitrodibenzofuran

InChI

InChI=1S/C12H7NO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H

InChI Key

AMKYSWHDHALJOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried 3-neck flask, CuI (10.3 g, 54.3 mmol) and tBuOK (6.7 g, 60 mmol) were stirred in 120 mL dimethoxyethane for 1 h. To the stirred solution was added 280 mL pyridine and the solution turn purplish. In a separate flask 2-iodophenol (24.1 g, 109 mmol) and tBuOK (12.9 g, 115 mmol) were dissolved in 60 mL dimethoxyethane and transferred to the reaction flask. Solid 2,4-dinitrodibenzofuran (16 g, 95 mmol) was then immediately added to the reaction flask and stirred for 10 minutes. Reaction mixture was then refluxed for 2.5 h. After completion, reaction mixture was cooled and carefully quenched with 8M H2SO4. Dark color solution was filtered thru a Celite and the filtrate was partitioned between ethylacetate and water. Aqueous layer was extracted twice with ethylacetate. Combined organic layer was washed with sodium sulfite solution followed by Na2CO3 solution and dried over anhydrous Na2SO4. Organic solvent was removed under vacuum. Crude product was purified by flash chromatography over silica gel with 20% DCM/Hexanes. Target compound (13 g, 64% yield) was isolated as yellow solid upon evaporation of organic solvent under vacuum.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
2,4-dinitrodibenzofuran
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
6.7 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
10.3 g
Type
catalyst
Reaction Step Four
Yield
64%

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